physicochemical properties of N,N-diethylpyrrolidine-2-carboxamide
physicochemical properties of N,N-diethylpyrrolidine-2-carboxamide
An In-Depth Technical Guide to the Physicochemical Properties of N,N-diethylpyrrolidine-2-carboxamide
Foreword: A Note on the Data
N,N-diethylpyrrolidine-2-carboxamide, particularly its chiral (S)-enantiomer derived from L-proline, is a valuable building block in medicinal chemistry and catalyst design. While it is frequently utilized as an intermediate, comprehensive, publicly available experimental data on the pure, isolated compound is sparse. This guide, therefore, adopts a dual approach: first, it presents available data, including computed properties and data from closely related analogs, to provide a robust profile of the molecule. Second, it provides detailed, field-proven experimental protocols for determining these critical physicochemical properties, empowering researchers to generate this data with confidence. This approach ensures that this document is not merely a static data sheet, but a practical guide for the working scientist.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. N,N-diethylpyrrolidine-2-carboxamide is a tertiary amide derivative of the amino acid proline.
Molecular Structure:
Caption: Chemical structure of N,N-diethylpyrrolidine-2-carboxamide.
This structure features a five-membered pyrrolidine ring, which imparts conformational rigidity, and a diethylamide group at the C2 position. When derived from natural L-proline, the stereochemistry at C2 is (S).
Key Identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number (S)-enantiomer | 41721-01-1 | [1] |
| CAS Number (HCl Salt) | 1048649-03-1 |
Core Physicochemical Properties: A Comparative and Predictive Analysis
| Property | N,N-diethylpyrrolidine-2-carboxamide | N,N-diethylpyrrolidine-2-carboxamide HCl | (2S)-N,N-dimethylpyrrolidine-2-carboxamide (Analog) | Source |
| Physical Form | Liquid (Predicted) | Oil | - | |
| Boiling Point | Not available | - | 250.2 °C at 760 mmHg | [2] |
| Density | Not available | - | 1.017 g/cm³ | [2] |
| LogP (Computed) | 0.6068 | - | -0.1734 | [1][3] |
| TPSA (Computed) | 32.34 Ų | - | 32.34 Ų | [1][3] |
Expert Insights:
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The N,N-diethyl substitution, compared to the dimethyl analog, increases the molecular weight and lipophilicity (as indicated by the higher computed LogP). This would be expected to lead to a higher boiling point than that of the dimethyl analog.
-
The positive LogP value suggests a moderate lipophilicity, which is a critical parameter in drug development, influencing membrane permeability and potential off-target interactions[4].
-
The Topological Polar Surface Area (TPSA) is identical to the dimethyl analog, as the change in alkyl chain length does not affect the polar atoms (Oxygen and Nitrogen) that contribute to this value. A TPSA of 32.34 Ų is favorable for good cell permeability.
Spectroscopic Profile: Predicting the Signature
While a definitive, published spectrum for the title compound is elusive, its structure is composed of well-understood moieties. By analyzing data from closely related compounds, such as N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, we can reliably predict its spectral characteristics[5][6].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the protons on the pyrrolidine ring and the ethyl groups, arising from the chiral center at C2.
-
Diethylamide Protons (~3.3-3.5 ppm): The two CH₂ groups of the diethylamide will appear as two distinct multiplets due to restricted rotation around the amide C-N bond and their diastereotopic relationship. Each will couple to its respective CH₃ group.
-
Pyrrolidine C2-H (~3.5-4.0 ppm): This single proton, being adjacent to both a nitrogen and the carbonyl group, will be shifted downfield. It will appear as a multiplet due to coupling with the C3 protons.
-
Pyrrolidine N-CH₂ (~3.0-3.4 ppm): The two protons on C5 adjacent to the ring nitrogen will appear as a multiplet.
-
Pyrrolidine Ring CH₂'s (~1.8-2.2 ppm): The protons on C3 and C4 will resonate in this region, likely as complex, overlapping multiplets.
-
Diethylamide Methyl Protons (~1.0-1.2 ppm): The two CH₃ groups will appear as two distinct triplets, each coupling with its adjacent CH₂ group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton.
-
Carbonyl Carbon (~170-175 ppm): The amide carbonyl carbon is the most deshielded and will appear significantly downfield[7][8].
-
Pyrrolidine C2 (~60-65 ppm): The chiral carbon atom, bonded to two nitrogen atoms (one in the ring, one in the amide), will be in this region.
-
Pyrrolidine C5 (~45-50 ppm): The carbon adjacent to the ring nitrogen.
-
Diethylamide CH₂ (~40-45 ppm): Two distinct signals are expected for the two methylene carbons.
-
Pyrrolidine C3 & C4 (~25-35 ppm): The remaining two carbons of the pyrrolidine ring.
-
Diethylamide CH₃ (~12-15 ppm): Two distinct signals are expected for the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong amide bond absorption.
-
C=O Stretch (Amide I Band): A very strong and sharp absorption is expected around 1630-1680 cm⁻¹ . This is the most prominent feature in the spectrum. For N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, this band appears at 1678 cm⁻¹[5].
-
C-H Stretch: Absorptions between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the pyrrolidine and ethyl groups.
-
C-N Stretch: This will appear in the fingerprint region, typically between 1100-1300 cm⁻¹ .
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) at m/z = 170 would be expected. Key fragmentation patterns would likely involve:
-
Loss of an ethyl group (-29) to give a fragment at m/z = 141.
-
Cleavage of the C2-carbonyl bond, leading to a fragment corresponding to the pyrrolidine ring (m/z = 70) and the diethylcarbamoyl cation (m/z = 100). The fragment at m/z = 100 (diethylamide cation) is often a prominent peak for N,N-diethylamides.
Synthesis and Analytical Methodologies
Synthesis: A Standard Approach via Amide Coupling
The most direct and common synthesis route involves the coupling of L-proline with diethylamine. To achieve this, the carboxylic acid of proline must first be activated. A standard and reliable method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting the acid to an acid chloride.
Caption: General synthetic workflow for N,N-diethylpyrrolidine-2-carboxamide.
Protocol: Synthesis via Acid Chloride
-
Activation: L-proline (1.0 eq) is suspended in an anhydrous, inert solvent (e.g., dichloromethane). The suspension is cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise. The mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Work-up (Isolation of Intermediate - Optional): The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude L-proline acid chloride hydrochloride, which can be used directly.
-
Amidation: The crude acid chloride is re-dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of diethylamine (2.5 eq) in dichloromethane is added dropwise. The excess diethylamine acts as both the nucleophile and the base to neutralize the generated HCl.
-
Final Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Rationale: This two-step, one-pot approach is efficient. The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the weakly basic diethylamine[9][10][11]. The use of excess amine is a practical choice to avoid adding another organic base.
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the synthesized compound.
Caption: HPLC workflow for purity analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of mobile phase (50:50 A:B) to make a 1 mg/mL stock. Dilute as necessary.
Rationale: The amide carbonyl provides a chromophore suitable for UV detection at low wavelengths (~210 nm). A C18 column provides good retention for this moderately polar compound. The acidic TFA in the mobile phase ensures that the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peaks.
Experimental Determination of Key Parameters
For drug development professionals, understanding how to experimentally determine solubility and pKa is paramount.
Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method[12].
Protocol: Shake-Flask Solubility in Aqueous Buffer
-
Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Addition of Compound: Add an excess amount of N,N-diethylpyrrolidine-2-carboxamide to a known volume of the buffer in a sealed, inert container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clarified supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a calibration curve.
Rationale: This method measures the true thermodynamic equilibrium solubility by ensuring the solution is saturated in the presence of excess solid. It is a fundamental assay for preclinical development[12].
pKa Determination: Potentiometric Titration
The pKa of the conjugate acid of the pyrrolidine nitrogen can be accurately determined by potentiometric titration.
Protocol: Potentiometric Titration
-
Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). This corresponds to the flattest region of the buffer zone on the titration curve.
Rationale: Potentiometric titration directly measures the change in pH as the basic nitrogen is protonated. It is a highly accurate and reliable method for determining the ionization constant of a compound, which is critical for predicting its behavior in physiological environments[5][13]. The pKa of the pyrrolidine nitrogen is expected to be around 11, similar to pyrrolidine itself[14].
Safety and Handling
Based on the data for the hydrochloride salt, N,N-diethylpyrrolidine-2-carboxamide should be handled with care.
-
Hazard Statements (for HCl salt): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
N,N-diethylpyrrolidine-2-carboxamide is a molecule of significant interest with physicochemical properties that make it a suitable scaffold for further chemical exploration. Its moderate lipophilicity, favorable TPSA, and the presence of a basic nitrogen handle are key features for researchers in drug discovery. While a complete experimental dataset is not yet consolidated in the public domain, this guide provides a robust framework based on predictive data, analysis of close analogs, and detailed, actionable protocols for its synthesis, analysis, and characterization. This empowers researchers to not only understand the likely properties of this compound but also to generate the precise data required for their specific applications.
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